5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine, commonly referred to as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is primarily utilized in the treatment of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. Its molecular formula is , with a molecular weight of approximately 358.84 g/mol. The compound's CAS Registry Number is 202409-33-4, which aids in its identification in chemical databases and regulatory documents .
Etoricoxib is classified as a sulfone derivative and is part of the bipyridine family of compounds. It has been developed for its anti-inflammatory properties, specifically targeting COX-2, which plays a significant role in the inflammatory process. Its efficacy in reducing pain and inflammation makes it a valuable therapeutic agent in clinical settings .
The synthesis of 5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine typically involves several key steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The synthesis may involve various reagents and solvents, including organic solvents like dichloromethane or acetone, and catalysts such as bases for facilitating nucleophilic substitutions. Reaction monitoring can be performed using techniques like thin-layer chromatography (TLC) to assess progress and purity.
Etoricoxib undergoes various chemical reactions typical for NSAIDs, including:
The stability of Etoricoxib under physiological conditions is crucial for its therapeutic efficacy. The compound's solubility and bioavailability are influenced by its chemical structure and interactions with biological membranes .
Etoricoxib acts primarily as a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins from arachidonic acid. By inhibiting COX-2, Etoricoxib reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation associated with various inflammatory conditions.
Studies have shown that Etoricoxib selectively inhibits COX-2 without significantly affecting COX-1, which is involved in maintaining gastric mucosa integrity. This selectivity helps reduce gastrointestinal side effects commonly associated with traditional NSAIDs .
Relevant data on enthalpy of fusion indicates , which reflects its thermal properties important for formulation development .
Etoricoxib is widely used in clinical practice for:
Its selective inhibition of COX-2 has made it a preferred choice over traditional NSAIDs due to a better safety profile concerning gastrointestinal side effects .
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5